N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Coupling with Benzamide: The tetrazole derivative is then coupled with benzamide under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(1H-tetrazol-5-yl)benzamide: Similar structure but without the methyl group on the tetrazole ring.
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the cyclopentyl and benzamide groups, which can influence its chemical reactivity and biological activity. The methyl group on the tetrazole ring can also affect its binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-cyclopentyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-9-5-4-8-12(13)14(20)15-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,20) |
InChI Key |
WXSZSUUJHHZUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC3 |
Origin of Product |
United States |
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